

# Application Notes and Protocols: Techniques for Measuring VDAC1 Inhibition by AKOS-22

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The Voltage-Dependent Anion Channel 1 (VDAC1) is a key protein in the outer mitochondrial membrane that regulates the flux of ions and metabolites between the mitochondria and the cytosol.[1] Its involvement in apoptosis makes it a critical target for drug discovery.[2] **AKOS-22** is a known inhibitor of VDAC1, demonstrating a binding affinity (Kd) of 15.4 µM and effectively inhibiting VDAC1 oligomerization and apoptosis.[3][4] This document provides detailed protocols for three key experimental techniques to measure the inhibitory activity of **AKOS-22** on VDAC1: Electrophysiology using a Planar Lipid Bilayer system, a Bioluminescence Resonance Energy Transfer (BRET) assay for VDAC1 oligomerization, and a fluorescence-based assay to assess mitochondrial membrane potential.

## **Introduction to VDAC1 and AKOS-22**

VDAC1 exists in a dynamic equilibrium between a high-conductance "open" state, which allows the passage of anions like ATP, and a low-conductance "closed" state, which is more selective for cations.[1][5] The open state is predominant at low membrane potentials (approximately -40 to +40 mV).[1] VDAC1 plays a crucial role in mitochondria-mediated apoptosis, in part through its oligomerization, which is believed to form a pore for the release of pro-apoptotic factors.[6]



**AKOS-22** is a small molecule that has been identified as a direct inhibitor of VDAC1.[2][3] It has been shown to interfere with VDAC1's function by inhibiting its oligomerization, thereby preventing the downstream events of the apoptotic cascade.[2][6] The ability to accurately measure the inhibitory effects of compounds like **AKOS-22** on VDAC1 is essential for the development of novel therapeutics targeting VDAC1-mediated pathologies.

## **Experimental Protocols**

This section details the methodologies for quantifying the inhibition of VDAC1 by AKOS-22.

## Electrophysiological Measurement of VDAC1 Channel Activity

This protocol describes the reconstitution of purified VDAC1 into a planar lipid bilayer (PLB) to directly measure its channel conductance and the effect of AKOS-22.[3][6][8]

Objective: To measure the effect of **AKOS-22** on the ion channel conductance of VDAC1.

#### Materials:

- Purified VDAC1 protein
- Soybean asolectin
- n-Decane
- Buffer solution: 1 M NaCl, 10 mM HEPES, pH 7.4[6]
- AKOS-22 stock solution (in a suitable solvent like DMSO)
- Planar lipid bilayer setup with Ag/AgCl electrodes
- Bilayer clamp amplifier
- Data acquisition and analysis software

#### Protocol:



- Prepare the Planar Lipid Bilayer:
  - Prepare a solution of soybean asolectin in n-decane (e.g., 25 mg/ml).
  - $\circ$  Form a lipid bilayer across a small aperture (100-250  $\mu$ m) separating two chambers (cis and trans) filled with the buffer solution.[8]
- Reconstitute VDAC1:
  - Add a small amount of purified VDAC1 (e.g., 1-5 ng) to the cis chamber.
  - Monitor the electrical capacitance and conductance to confirm the insertion of VDAC1 channels into the bilayer. Single-channel insertions will appear as discrete steps in conductance.
- · Record Baseline VDAC1 Activity:
  - Apply a voltage clamp across the membrane and record the single-channel currents at various holding potentials (e.g., from -60 mV to +60 mV).[9]
  - Determine the single-channel conductance of the open state, which is typically around 4
     nS in 1 M KCI.[5]
- Introduce AKOS-22:
  - $\circ$  Add **AKOS-22** to the cis chamber to achieve the desired final concentration (e.g., in the range of 1-50  $\mu$ M).
  - Allow for an incubation period (e.g., 15-30 minutes) for the compound to interact with the VDAC1 channels.
- Record VDAC1 Activity in the Presence of AKOS-22:
  - Record the channel currents again under the same voltage protocol as in step 3.
  - Analyze the data to determine any changes in channel conductance, open probability, and voltage dependence. A reduction in conductance, particularly in the -40 to +40 mV range, indicates inhibition by AKOS-22.[6]



- Data Analysis:
  - Calculate the single-channel conductance (γ = I/V, where I is the current and V is the voltage).
  - Compare the conductance and open probability of VDAC1 before and after the addition of AKOS-22.

Caption: Workflow for Electrophysiological Measurement of VDAC1 Inhibition.

## **VDAC1 Oligomerization Assay using BRET**

This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the oligomerization of VDAC1 in living cells and its inhibition by **AKOS-22**.[6]

Objective: To quantify the inhibitory effect of AKOS-22 on VDAC1 oligomerization.

#### Materials:

- Mammalian cell line (e.g., HEK293T)
- Expression plasmids: VDAC1-Renilla luciferase (RLuc) and VDAC1-GFP2[6]
- Cell culture reagents
- Transfection reagent
- BRET substrate (e.g., coelenterazine h)
- AKOS-22 stock solution
- Apoptosis-inducing agent (e.g., staurosporine)
- Luminometer capable of reading dual wavelengths (for RLuc and GFP2 emission)

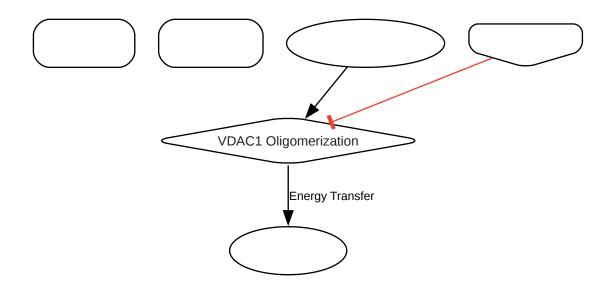
#### Protocol:

Cell Culture and Transfection:



- Culture cells to an appropriate confluency in a white, clear-bottom 96-well plate.
- Co-transfect the cells with the VDAC1-RLuc (donor) and VDAC1-GFP2 (acceptor) plasmids.
- Compound Treatment:
  - After 24-48 hours of transfection, treat the cells with varying concentrations of AKOS-22 (e.g., 0.1-50 μM) for a specified pre-incubation time (e.g., 2 hours).
- Induction of Oligomerization:
  - Induce VDAC1 oligomerization by adding an apoptosis-inducing agent (e.g., staurosporine) to the wells (except for the negative control).
- BRET Measurement:
  - Add the BRET substrate to each well.
  - Immediately measure the luminescence at the emission wavelengths for RLuc (e.g., ~480 nm) and GFP2 (e.g., ~530 nm) using a luminometer.
- Data Analysis:
  - Calculate the BRET ratio: (Emission at GFP2 wavelength) / (Emission at RLuc wavelength).
  - Normalize the BRET ratios to the vehicle-treated control.
  - Plot the normalized BRET ratio against the concentration of AKOS-22 to determine the IC50 value. A 50% inhibition of VDAC1 oligomerization by AKOS-22 has been observed at approximately 7.5 μΜ.[6]





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Caption: BRET Assay Principle for VDAC1 Oligomerization.

## **Mitochondrial Membrane Potential Assay**

This fluorescence-based assay indirectly assesses VDAC1 function by measuring changes in mitochondrial membrane potential ( $\Delta\Psi m$ ), a key indicator of mitochondrial health. VDAC1 dysfunction can lead to a collapse of  $\Delta\Psi m$ .

Objective: To determine the effect of **AKOS-22** on mitochondrial membrane potential as an indirect measure of VDAC1 inhibition.

#### Materials:

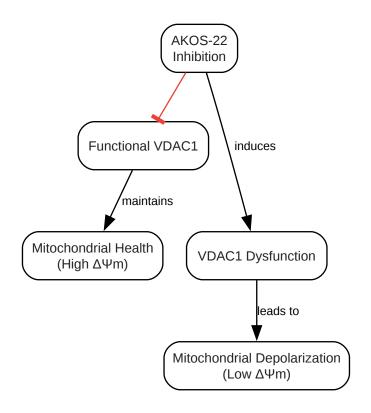
- Mammalian cell line (e.g., HeLa)
- · Cell culture reagents
- Fluorescent dye for mitochondrial membrane potential (e.g., JC-1 or DilC1(5))[10][11]
- AKOS-22 stock solution
- Positive control for mitochondrial depolarization (e.g., CCCP)
- Fluorescence microscope or plate reader



#### Protocol:

- Cell Culture and Treatment:
  - Seed cells in a suitable format (e.g., 96-well plate or chamber slides).
  - Treat the cells with various concentrations of AKOS-22 for a defined period (e.g., 24 hours). Include untreated cells and cells treated with CCCP as controls.
- Staining with Fluorescent Dye:
  - Remove the culture medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.
  - For JC-1, healthy mitochondria with a high ΔΨm will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with a low ΔΨm will show green fluorescence (JC-1 monomers).[10]
- Fluorescence Measurement:
  - Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
  - For JC-1, measure the fluorescence at both the green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~535/590 nm) wavelengths.[12]
- Data Analysis:
  - For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
  - Compare the fluorescence ratio in AKOS-22-treated cells to that of the untreated and CCCP-treated controls.





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Caption: Logical Relationship of VDAC1 Inhibition and Mitochondrial Depolarization.

### **Data Presentation**

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.

Table 1: Electrophysiological Data for VDAC1 Inhibition by AKOS-22

| Parameter                       | Control (No AKOS-22)     | + AKOS-22 (Concentration) |
|---------------------------------|--------------------------|---------------------------|
| Single-Channel Conductance (nS) | ~4.0 (in 1 M KCl)[5]     | Reduced                   |
| Open Probability                | High at ±10 mV[13]       | Decreased                 |
| Voltage Dependence              | Gating at > ±30-40 mV[1] | Altered                   |

Table 2: VDAC1 Oligomerization Inhibition by AKOS-22



| Compound | Assay | IC50 Value |
|----------|-------|------------|
| AKOS-22  | BRET2 | ~7.5 μM[6] |

Table 3: Effect of AKOS-22 on Mitochondrial Membrane Potential

| Treatment               | Red/Green Fluorescence<br>Ratio (JC-1) | Interpretation               |
|-------------------------|--|------------------------------|
| Untreated Control       | High                                   | Healthy Mitochondria         |
| AKOS-22                 | Concentration-dependent decrease       | Mitochondrial Depolarization |
| CCCP (Positive Control) | Low                                    | Complete Depolarization      |

## Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to accurately measure the inhibitory effects of **AKOS-22** on VDAC1. By employing a combination of direct biophysical measurements, cell-based functional assays, and indirect indicators of mitochondrial health, a comprehensive understanding of the compound's mechanism of action can be achieved. These techniques are crucial for the continued development and characterization of VDAC1 inhibitors as potential therapeutic agents.

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#### Methodological & Application





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